3-p-Tolylisoxazole

Vue d'ensemble

Description

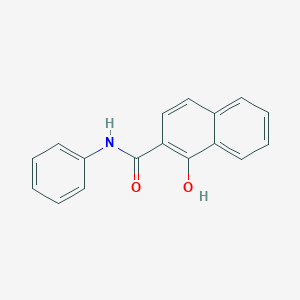

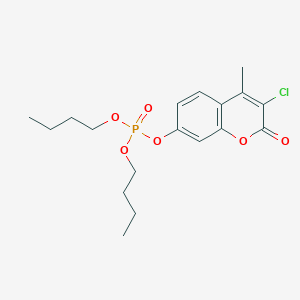

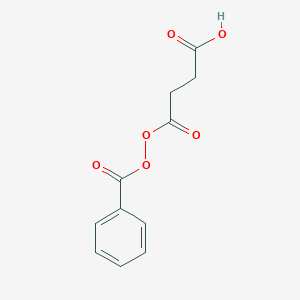

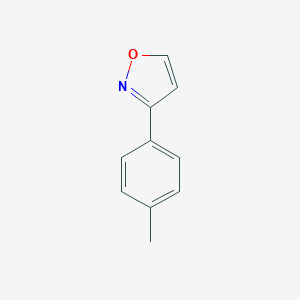

3-p-Tolylisoxazole is a chemical compound with the empirical formula C10H9NO. It is a heterocyclic compound that is commonly used in early discovery research .

Synthesis Analysis

The synthesis of isoxazoles, the class of compounds to which 3-p-Tolylisoxazole belongs, has been extensively studied. The most commonly reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Molecular Structure Analysis

The molecular structure of 3-p-Tolylisoxazole consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The ring is attached to a phenyl group (a six-membered carbon ring) at the para position .

Physical And Chemical Properties Analysis

3-p-Tolylisoxazole is a solid compound. Its molecular weight is 159.18, and its CAS Number is 13271-86-8 .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

3-p-Tolylisoxazole: serves as a building block in the synthesis of various heterocyclic compounds. Its structure allows for the introduction of additional functional groups, leading to the creation of diverse heterocyclic architectures that are prevalent in many pharmaceutical agents .

Development of Anti-inflammatory Agents

Isoxazole derivatives, including 3-p-Tolylisoxazole , have been studied for their anti-inflammatory properties. The modification of the isoxazole ring can lead to compounds with potential use in treating inflammatory diseases .

Anticancer Activity

Research has indicated that isoxazole analogs can exhibit anticancer activity. The presence of the 3-p-Tolylisoxazole moiety within a compound can contribute to its ability to inhibit the growth of cancer cells .

Antimicrobial Applications

The isoxazole ring found in 3-p-Tolylisoxazole is known to impart antimicrobial properties. This makes it a valuable component in the design of new antimicrobial drugs that can combat resistant strains of bacteria and other pathogens .

Antidepressant and Anxiolytic Effects

Isoxazole derivatives, including those containing 3-p-Tolylisoxazole , have been explored for their potential use as antidepressants and anxiolytics. Their interaction with neurotransmitter systems could lead to new treatments for mood disorders .

Agricultural Chemicals

3-p-Tolylisoxazole: can be utilized in the synthesis of agricultural chemicals, such as pesticides and herbicides. Its chemical properties allow for the development of compounds that are effective in protecting crops from pests and diseases .

Material Science

In material science, 3-p-Tolylisoxazole can be used to synthesize organic compounds that have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Chemical Research and Education

As a heterocyclic compound with interesting chemical properties, 3-p-Tolylisoxazole is also used in chemical research and education to demonstrate synthetic techniques and the reactivity of isoxazole rings .

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-12-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTGAZAKSSGEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467175 | |

| Record name | 3-p-Tolylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13271-86-8 | |

| Record name | 3-p-Tolylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can be inferred about the structure of 3-p-Tolylisoxazole from the studied derivative?

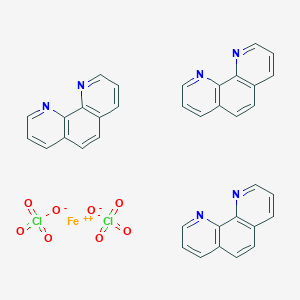

A1: While the research article focuses on the derivative 5-{2-[3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl]vinyl}-3-p-tolylisoxazole [], it offers some insight into the structure of 3-p-Tolylisoxazole. The derivative features a 3-p-Tolylisoxazole moiety. The study reveals that in the derivative, the isoxazole ring within this moiety is slightly twisted relative to the adjacent benzene ring []. This suggests that 3-p-Tolylisoxazole itself might exhibit a similar structural characteristic, although further research would be needed to confirm this.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.